Specific Scientific Field: Fine Chemical Synthesis
Summary of the Application: This compound is used in the preparation of amine-functionalized mesoporous silica, which is a type of material with a high surface area and uniformly arranged pores.
Methods of Application or Experimental Procedures: The preparation involves a modified co-condensation method using P123 copolymer as a template under acidic conditions.
Results or Outcomes: The activities over SBA-15 materials with different amino-functional groups are compared.
Specific Scientific Field: Biochemistry
Summary of the Application: “2-[(3-Aminopropyl)methylamino]ethanol” is an intermediate in the biosynthesis of choline.
Methods of Application or Experimental Procedures: The specific biochemical pathways involved in the biosynthesis of choline are complex and involve a series of enzymatic reactions.
Results or Outcomes: The production of choline is a critical process in the body, and disruptions in this process can lead to a variety of health problems.
Specific Scientific Field: Polymer Chemistry and Pharmaceutical Chemistry
Summary of the Application: With both an amine and a hydroxyl functional groups, “2-[(3-Aminopropyl)methylamino]ethanol” is a useful intermediate in the chemical synthesis of various products including polymers and pharmaceuticals.
Methods of Application or Experimental Procedures: The specific methods of application would depend on the particular polymer or pharmaceutical being synthesized.
Results or Outcomes: The use of “2-[(3-Aminopropyl)methylamino]ethanol” in the synthesis of polymers and pharmaceuticals can lead to the production of a wide range of products with diverse properties and uses.
Specific Scientific Field: Chemical Engineering
Summary of the Application: “2-[(3-Aminopropyl)methylamino]ethanol” is used as a solvent in the processing of natural gas.
Methods of Application or Experimental Procedures: In natural gas processing, this compound is used to remove acidic gases like carbon dioxide and hydrogen sulfide.
Results or Outcomes: The use of “2-[(3-Aminopropyl)methylamino]ethanol” in natural gas processing can lead to the production of cleaner, purer natural gas.
Specific Scientific Field: Industrial Manufacturing
Summary of the Application: “2-[(3-Aminopropyl)methylamino]ethanol” is used in industrial spraying.
Methods of Application or Experimental Procedures: The specific methods of application would depend on the particular industrial process.
Results or Outcomes: The use of “2-[(3-Aminopropyl)methylamino]ethanol” in industrial spraying can lead to the production of a wide range of products with diverse properties and uses.
2-[(3-Aminopropyl)methylamino]ethanol, with the molecular formula C6H16N2O and CAS number 41999-70-6, is a colorless liquid characterized by a slight amine odor. This compound contains a hydroxyl group, an amino group, and a propyl chain, making it a versatile molecule in various chemical and biological contexts. Its structure features a central ethanol backbone with a 3-aminopropyl methylamino substituent, which contributes to its unique properties and potential applications in pharmaceuticals and biochemistry .
These reactions highlight the compound's reactivity and potential for further derivatization .
Research indicates that 2-[(3-Aminopropyl)methylamino]ethanol exhibits various biological activities. It has been studied for its potential roles as:
The synthesis of 2-[(3-Aminopropyl)methylamino]ethanol typically involves several steps:
Specific methodologies may vary, but these general steps provide a framework for synthesizing this compound .
2-[(3-Aminopropyl)methylamino]ethanol finds applications across various fields:
Studies on 2-[(3-Aminopropyl)methylamino]ethanol have focused on its interactions with biological systems:
These studies are crucial for understanding the compound's mechanisms of action and therapeutic potential .
Several compounds share structural similarities with 2-[(3-Aminopropyl)methylamino]ethanol. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Aminoethanol | C2H7NO | Simple amino alcohol; used as a solvent |
3-Aminopropanol | C3H9NO | Similar propyl chain; used in pharmaceuticals |
N,N-Dimethylaminoethanol | C4H11N | Contains dimethyl substitution; used in research |
What sets 2-[(3-Aminopropyl)methylamino]ethanol apart is its dual functionality as both an amino alcohol and its specific propyl substitution. This unique structure allows it to exhibit distinct biological activities and chemical reactivity not found in simpler analogs or other similar compounds .
2-[(3-Aminopropyl)methylamino]ethanol represents a significant organonitrogen compound characterized by its dual functional group nature, containing both tertiary amine and primary alcohol functionalities [1] [2]. This compound demonstrates the complex nomenclature challenges inherent in polyfunctional organic molecules, requiring systematic approaches to ensure precise chemical identification and communication within the scientific community [3] [4].
The International Union of Pure and Applied Chemistry nomenclature system provides the authoritative framework for naming this compound, employing systematic rules that prioritize functional groups according to established hierarchies [1] [2]. The primary International Union of Pure and Applied Chemistry name for this compound is 2-[3-aminopropyl(methyl)amino]ethanol, as designated by major chemical databases including PubChem and ChemSpider [1] [2]. Alternative International Union of Pure and Applied Chemistry nomenclatures include 2-[(3-aminopropyl)methylamino]ethanol and 2-[(3-aminopropyl)(methyl)amino]ethanol, reflecting variations in bracket placement and parenthetical grouping conventions [2] [4].
Nomenclature Type | Chemical Name | Source |
---|---|---|
International Union of Pure and Applied Chemistry Name | 2-[3-aminopropyl(methyl)amino]ethanol | PubChem, ChemSpider [1] [2] |
Alternative International Union of Pure and Applied Chemistry Name | 2-[(3-aminopropyl)methylamino]ethanol | Chemical Abstracts Service Common Chemistry [4] |
Systematic Name | 2-[(3-aminopropyl)(methyl)amino]ethanol | Chemical databases [2] |
Index Name | Ethanol, 2-[(3-aminopropyl)methylamino]- | Chemical Abstracts Service [4] |
Preferred Name | 2-((3-Aminopropyl)methylamino)ethanol | Multiple databases [1] [3] |
The systematic naming approach follows International Union of Pure and Applied Chemistry guidelines where the ethanol backbone serves as the parent structure, with the aminopropylmethylamino substituent positioned at the 2-carbon location [5] [6]. This nomenclature system ensures unambiguous identification by specifying the exact connectivity and substitution pattern of all functional groups within the molecular framework [5] [7].
The compound exhibits extensive synonymy reflecting its diverse applications and historical naming conventions across different chemical contexts [1] [3] [8]. The most frequently encountered synonyms emphasize the descriptive naming approach based on functional group identification and connectivity patterns [2] [4].
Synonym | Type |
---|---|
N-(2-Hydroxyethyl)-N-methyl-1,3-propanediamine | Descriptive name [2] [4] |
N-(3-Aminopropyl)-N-methylethanolamine | Functional group name [8] |
(3-Aminopropyl)(2-hydroxyethyl)methylamine | Descriptive name [1] [3] |
N-(3-Aminopropyl)-N-(2-hydroxyethyl)methylamine | Descriptive name [3] [8] |
N-(2-Hydroxyethyl)-N-methyl-1,3-propylenediamine | Descriptive name [4] |
N-beta-hydroxyethyl-N-methyl-1,3-propanediamine | Descriptive name [1] |
Aminopropylmonomethylethanolamine | Commercial name [3] |
Fentamine APMMEA | Commercial name [3] |
These synonyms demonstrate the compound's classification as both an ethanolamine derivative and a propanediamine derivative, reflecting its bifunctional nature [9] [10]. The descriptive nomenclature system emphasizes the spatial relationships between functional groups, particularly highlighting the N-substitution patterns that define the tertiary amine character [9] [11].
The compound maintains comprehensive registration across major chemical databases and regulatory systems, ensuring global identification and regulatory compliance [1] [4] [12]. These identifiers serve as unique keys for database searches and regulatory tracking across international chemical commerce and research applications [13] [7].
Database/Registry | Identifier | Database Source |
---|---|---|
Chemical Abstracts Service Registry Number | 41999-70-6 | Chemical Abstracts Service [1] [4] |
European Community Number | 255-615-9 | European Chemicals Agency [1] [14] |
Unique Ingredient Identifier | 7WGI8H9L4O | Food and Drug Administration Global Substance Registration System [1] [12] |
Distributed Structure-Searchable Toxicity Substance Identifier | DTXSID1074913 | Environmental Protection Agency DSSTox [1] [15] |
PubChem Compound Identifier | 11434970 | National Center for Biotechnology Information [1] |
ChemSpider Identifier | 9609834 | Royal Society of Chemistry [2] |
Nikkaji Number | J278.307J | Japan Science and Technology Agency [1] [8] |
Wikidata Identifier | Q72484148 | Wikimedia Foundation [1] [8] |
European Inventory of Existing Commercial Chemical Substances Number | 255-615-9 | European Commission [14] |
Molecular Design Limited Number | MFCD00270752 | Biovia [2] |
2-[(3-Aminopropyl)methylamino]ethanol exhibits a flexible molecular geometry characterized by its linear carbon backbone with multiple rotatable bonds. The compound possesses five rotatable bonds [1] [2], which allows for significant conformational flexibility. This flexibility is primarily attributed to the carbon-carbon single bonds within the propyl and ethyl chains, as well as the carbon-nitrogen bonds connecting the functional groups.
The molecular geometry is dominated by the sp³ hybridization of the carbon atoms in the alkyl chains and the nitrogen atoms in the amino groups. The central tertiary nitrogen atom adopts a tetrahedral geometry, with the methyl group, propyl chain, and ethyl chain occupying three of the four positions, while the lone pair of electrons occupies the fourth position [1] [3].
The three-dimensional conformational space of the molecule is extensive due to the presence of multiple rotatable bonds. The compound can adopt various conformations through rotation around these bonds, with the most stable conformations being those that minimize steric hindrance between the functional groups while maximizing favorable intramolecular interactions such as hydrogen bonding [1] .
The molecule contains two distinct amino groups: a primary amino group (-NH₂) and a tertiary amino group (-N(CH₃)-). The primary amino group is located at the terminal position of the propyl chain and exhibits characteristic properties of primary amines, including basic behavior and nucleophilic reactivity [5] [6].
The primary amino group has a predicted pKa value in the range of 9-10, which is typical for aliphatic primary amines [5] [6]. This group can act as a hydrogen bond donor due to the presence of two N-H bonds, and it possesses nucleophilic properties due to the lone pair of electrons on the nitrogen atom [7] [8].
The primary amino group undergoes typical reactions of primary amines, including salt formation with acids, acylation reactions, and nucleophilic substitution reactions [9] [7]. The amino group can also participate in condensation reactions with carbonyl compounds to form imines or Schiff bases [9].
The hydroxyl group (-OH) is positioned at the terminal end of the ethyl chain and exhibits the characteristic properties of alcohols. The hydroxyl group is highly polar due to the significant electronegativity difference between oxygen and hydrogen atoms [10] [11].
The hydroxyl group has a predicted pKa value of approximately 15-16, which is typical for primary alcohols [10] [12]. This group can function as both a hydrogen bond donor and acceptor, contributing significantly to the compound's solubility in polar solvents, particularly water [10] [11].
The hydroxyl group can undergo various chemical reactions, including oxidation to form carbonyl compounds, esterification with carboxylic acids, and etherification with alcohols [10] [13]. The presence of the hydroxyl group also increases the compound's boiling point (229°C) due to intermolecular hydrogen bonding [14] [15].
The tertiary amino group (-N(CH₃)-) is located at the central position of the molecule and exhibits the distinctive properties of tertiary amines. This group has a predicted pKa value of approximately 10-11, making it more basic than the primary amino group [9] [7].
The tertiary amine possesses nucleophilic properties due to the lone pair of electrons on the nitrogen atom, although its nucleophilicity is somewhat reduced compared to primary and secondary amines due to steric hindrance from the three substituent groups [9] [7].
The tertiary amine can undergo quaternization reactions with alkyl halides to form quaternary ammonium salts, and it can also participate in oxidation reactions to form amine oxides [9] [7]. The presence of the methyl group on the tertiary nitrogen influences the compound's steric properties and conformational preferences [9].
2-[(3-Aminopropyl)methylamino]ethanol is classified as achiral, meaning it does not possess any stereogenic centers [16]. The compound has zero defined stereocenters and zero undefined stereocenters, indicating that it does not exhibit optical activity [1] [16].
The absence of stereochemical complexity in this molecule is due to the sp³ hybridized carbon atoms in the alkyl chains, which are bonded to different groups but do not create asymmetric centers. The tertiary nitrogen atom, while bonded to three different groups (methyl, propyl, and ethyl), does not constitute a stereogenic center due to the rapid inversion of the nitrogen lone pair at room temperature [16].
The conformational flexibility of the molecule allows for the existence of multiple conformers, but these are interconvertible through rotation around single bonds and do not represent distinct stereoisomers [1] . The compound's stereochemical simplicity contributes to its chemical stability and ease of synthesis [16].
The Simplified Molecular-Input Line-Entry System (SMILES) notation for 2-[(3-Aminopropyl)methylamino]ethanol is CN(CCCN)CCO [1] [3] [2]. This notation provides a concise representation of the molecular structure using a linear string of characters.
The SMILES notation can be interpreted as follows: C represents the methyl group attached to the central nitrogen, N represents the tertiary nitrogen atom, (CCCN) represents the propyl chain terminated by the primary amino group, CCO represents the ethyl chain terminated by the hydroxyl group [1] [3].
An alternative canonical SMILES representation is OCCN(C)CCCN [3], which provides the same structural information but with a different ordering of the atoms. Both representations are equivalent and accurately describe the molecular structure [1] [3].
The International Chemical Identifier (InChI) for 2-[(3-Aminopropyl)methylamino]ethanol is InChI=1S/C6H16N2O/c1-8(5-6-9)4-2-3-7/h9H,2-7H2,1H3 [1] [3] [2]. This standardized representation provides a unique identifier for the compound that can be used for database searches and chemical information exchange.
The InChI Key is UOQYWMZLTNEIFI-UHFFFAOYSA-N [1] [3] [2], which serves as a shortened, hashed version of the full InChI string. The InChI Key is particularly useful for database searches and provides a compact representation of the molecular structure.
The InChI representation includes information about the molecular formula (C₆H₁₆N₂O), the connectivity of atoms, and the hydrogen distribution within the molecule. The suffix -UHFFFAOYSA-N indicates that the compound has no stereochemical complexity and is present in its neutral form [1] [3].
2-[(3-Aminopropyl)methylamino]ethanol can be compared with several structurally related compounds to understand its unique characteristics and properties. The comparative analysis reveals important structural differences that influence chemical behavior and applications.
2-[(3-Aminopropyl)amino]ethanol (C₅H₁₄N₂O, MW: 118.18) is closely related but lacks the methyl group on the central nitrogen atom [17]. This structural difference results in the presence of a secondary amine instead of a tertiary amine, which significantly affects the compound's basicity and nucleophilicity [17]. The absence of the methyl group also reduces steric hindrance around the nitrogen center [17].
2-(Methylamino)ethanol (C₃H₉NO, MW: 75.11) represents a simpler structure with only one amino group and one hydroxyl group [18]. This compound lacks the propyl chain and primary amino group, making it significantly less complex than 2-[(3-Aminopropyl)methylamino]ethanol [18]. The simpler structure results in different physical properties and chemical reactivity [18].
2-Aminoethanol (C₂H₇NO, MW: 61.08) is the simplest aminoalcohol in this series, containing only a primary amino group and a hydroxyl group connected by an ethyl chain [17]. This compound serves as a basic structural unit and demonstrates the fundamental properties of aminoalcohols [17].
N,N-Dimethylaminoethanol (C₄H₁₁NO, MW: 89.14) contains a tertiary amino group with two methyl substituents but lacks the propyl chain and primary amino group present in 2-[(3-Aminopropyl)methylamino]ethanol [18]. This structural difference results in different steric properties and conformational preferences [18].
The molecular weight of 2-[(3-Aminopropyl)methylamino]ethanol (132.20 g/mol) is significantly higher than its analogs due to the presence of dual amine functionality and the extended carbon chain [1] [3]. This increased molecular complexity provides the compound with unique bifunctional properties that distinguish it from simpler aminoalcohol derivatives .
The topological polar surface area of 49.5 Ų indicates moderate polarity, which is intermediate between simpler aminoalcohols and more complex polyamine derivatives [1] [2]. This property influences the compound's solubility characteristics and membrane permeability [1] [2].
Property | 2-[(3-Aminopropyl)methylamino]ethanol | 2-[(3-Aminopropyl)amino]ethanol | 2-(Methylamino)ethanol | 2-Aminoethanol |
---|---|---|---|---|
Molecular Formula | C₆H₁₆N₂O | C₅H₁₄N₂O | C₃H₉NO | C₂H₇NO |
Molecular Weight | 132.20 g/mol | 118.18 g/mol | 75.11 g/mol | 61.08 g/mol |
Functional Groups | Primary amine, tertiary amine, alcohol | Primary amine, secondary amine, alcohol | Secondary amine, alcohol | Primary amine, alcohol |
Hydrogen Bond Donors | 2 | 3 | 2 | 2 |
Hydrogen Bond Acceptors | 3 | 3 | 2 | 2 |
Rotatable Bonds | 5 | 4 | 2 | 1 |
Corrosive;Irritant